molecular formula C12H16N4O3 B2742619 N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-methylisoxazole-3-carboxamide CAS No. 2034390-34-4

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2742619
CAS No.: 2034390-34-4
M. Wt: 264.285
InChI Key: SLDQCFFUEQXKEK-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-methylisoxazole-3-carboxamide is a synthetic small molecule characterized by a hybrid structure combining an imidazole ring, an ethoxyethyl linker, and a 5-methylisoxazole-3-carboxamide moiety. The imidazole group is a well-known pharmacophore in medicinal chemistry, often associated with biological activity targeting enzymes or receptors (e.g., antifungal or kinase inhibition). The ethoxyethyl chain enhances solubility and modulates pharmacokinetics, while the isoxazole-carboxamide group may contribute to binding specificity or metabolic stability.

Properties

IUPAC Name

N-[2-(2-imidazol-1-ylethoxy)ethyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3/c1-10-8-11(15-19-10)12(17)14-3-6-18-7-5-16-4-2-13-9-16/h2,4,8-9H,3,5-7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDQCFFUEQXKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCOCCN2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-methylisoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the imidazole and isoxazole intermediates. One common route involves the alkylation of imidazole with a suitable ethylene oxide derivative to form the imidazole-ethoxy intermediate. This intermediate is then reacted with an isoxazole derivative under appropriate conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-methylisoxazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole moiety can interact with enzymes and receptors, modulating their activity. The isoxazole ring may also contribute to the compound’s biological effects by interacting with different molecular targets. Together, these interactions can lead to various biological outcomes, such as inhibition of microbial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide (Compound 4) Structure: Features a benzodioxol group, imidazole ring, and chlorophenyl hydrazinecarboxamide. The (E)-configuration of the imine group was confirmed via X-ray crystallography . Key Differences: Unlike the target compound, this analogue includes a benzodioxol moiety (associated with cytochrome P450 modulation) and a chlorophenyl group (enhancing lipophilicity).

Clotrimazole (Antifungal Agent)

  • Structure : Contains two imidazole rings linked to a triphenylmethane group.
  • Comparison : Clotrimazole’s bulkier hydrophobic groups favor fungal CYP51 inhibition, whereas the ethoxyethyl linker in the target compound may improve aqueous solubility and reduce off-target effects.

Isoxazole-Containing Compounds (e.g., COX-2 Inhibitors) Structure: Isoxazole rings are common in anti-inflammatory drugs.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 4 Clotrimazole
Molecular Weight (g/mol) ~309 (estimated) 454.3 (reported) 344.8
LogP (Lipophilicity) Moderate (ethoxyl linker) High (chlorophenyl, benzodioxol) Very High (triphenyl)
Solubility Likely improved (polar linker) Low (crystalline structure) Low (hydrophobic groups)
Key Functional Groups Imidazole, Isoxazole Imidazole, Benzodioxol Imidazole, Triphenylmethane

Biological Activity

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-methylisoxazole-3-carboxamide is a compound that integrates both imidazole and isoxazole moieties, which are known for their diverse biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of an imidazole ring, an isoxazole ring, and a carboxamide group. These structural components contribute to its potential biological interactions.

Component Description
Imidazole A five-membered ring containing two nitrogen atoms, known for its role in various biological systems.
Isoxazole A five-membered ring with one nitrogen and one oxygen atom, often involved in pharmacological activity.
Carboxamide A functional group that can enhance solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The imidazole moiety can inhibit enzymes by mimicking substrate structures, thus interfering with metabolic pathways.
  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing signaling pathways related to inflammation and cell proliferation.
  • Antimicrobial Activity : The combination of imidazole and isoxazole rings enhances the compound's ability to disrupt microbial cell membranes or inhibit microbial growth.

Biological Activity Profiles

Research has highlighted several key biological activities associated with this compound:

  • Antimicrobial Activity : Exhibits significant efficacy against a range of bacterial and fungal strains.
  • Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro.

Case Studies and Research Findings

Numerous studies have investigated the biological effects of this compound:

  • Antimicrobial Studies : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent against infections caused by these pathogens.
  • Cancer Research : In vitro studies revealed that treatment with this compound led to a dose-dependent decrease in the viability of breast cancer cells (MCF-7), indicating its potential role as an anticancer agent .
  • Inflammation Models : Animal models of inflammation showed that administration of the compound significantly reduced paw edema compared to control groups, highlighting its anti-inflammatory properties .

Comparative Analysis with Similar Compounds

When compared to other compounds featuring imidazole or isoxazole moieties, this compound exhibits unique properties due to its dual-ring structure.

Compound Biological Activity Unique Features
ClemizoleAntihistaminicContains imidazole
OmeprazoleAntiulcerImidazole moiety
MetronidazoleAntibacterialImidazole ring
This CompoundAntimicrobial, anticancer, anti-inflammatoryDual functionality from both imidazole and isoxazole

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